molecular formula C18H12ClN5O2 B2458311 6-(4-Chlorophenyl)-4-imino-3-phenyl-1,3,4,7-tetrahydropyrimido[5,4-d]pyrimidine-2,8-dione CAS No. 865658-75-9

6-(4-Chlorophenyl)-4-imino-3-phenyl-1,3,4,7-tetrahydropyrimido[5,4-d]pyrimidine-2,8-dione

Cat. No.: B2458311
CAS No.: 865658-75-9
M. Wt: 365.78
InChI Key: YKFRKMWHVRIKKB-UHFFFAOYSA-N
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Description

6-(4-Chlorophenyl)-4-imino-3-phenyl-1,3,4,7-tetrahydropyrimido[5,4-d]pyrimidine-2,8-dione is a useful research compound. Its molecular formula is C18H12ClN5O2 and its molecular weight is 365.78. The purity is usually 95%.
BenchChem offers high-quality 6-(4-Chlorophenyl)-4-imino-3-phenyl-1,3,4,7-tetrahydropyrimido[5,4-d]pyrimidine-2,8-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4-Chlorophenyl)-4-imino-3-phenyl-1,3,4,7-tetrahydropyrimido[5,4-d]pyrimidine-2,8-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-amino-6-(4-chlorophenyl)-3-phenyl-7H-pyrimido[5,4-d]pyrimidine-2,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN5O2/c19-11-8-6-10(7-9-11)16-21-13-14(17(25)23-16)22-18(26)24(15(13)20)12-4-2-1-3-5-12/h1-9H,20H2,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZRBWABGUKFMNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C3C(=NC2=O)C(=O)NC(=N3)C4=CC=C(C=C4)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(4-Chlorophenyl)-4-imino-3-phenyl-1,3,4,7-tetrahydropyrimido[5,4-d]pyrimidine-2,8-dione , also known by its CAS number 865658-75-9 , has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, characterization, and biological activity, supported by relevant data and case studies.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. For instance, a common synthetic route includes the condensation of 4-chlorobenzaldehyde with appropriate amines and subsequent cyclization to form the pyrimidine structure. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Table 1: Characterization Data

TechniqueObservations
IR (KBr) Characteristic peaks at 3022 cm1^{-1} (aromatic C-H), 1642 cm1^{-1} (>C=O ketone)
NMR 1H^{1}H NMR shows signals indicating aromatic protons, with chemical shifts around 7.10–7.92 ppm
MS Molecular ion peak at m/z = 579, confirming the molecular weight

Anti-inflammatory Activity

Compounds with similar structural motifs have been investigated for anti-inflammatory effects. A series of pyrazolone derivatives demonstrated promising anti-inflammatory and analgesic activities . The presence of the chlorophenyl group is often associated with enhanced biological activity due to increased lipophilicity and receptor binding affinity.

The proposed mechanism for the biological activity of such compounds often involves interaction with specific enzymes or receptors within cellular pathways. For instance, pyrimidine derivatives may inhibit enzymes involved in nucleotide synthesis or affect signaling pathways that regulate cell growth and inflammation.

Case Studies

  • Case Study on Anticancer Activity : A study evaluated a series of pyrimidine derivatives against various cancer cell lines. The results indicated that modifications on the pyrimidine ring significantly influenced cytotoxicity levels .
  • Anti-inflammatory Research : Another investigation focused on structurally related compounds that exhibited high efficacy in reducing inflammation in animal models. The study concluded that these compounds could serve as lead candidates for developing new anti-inflammatory drugs .

Scientific Research Applications

Chemical Formula

  • Molecular Formula : C17_{17}H14_{14}ClN5_5O2_2
  • Molecular Weight : 353.77 g/mol

Anti-Cancer Potential

Recent studies have highlighted the anti-cancer potential of compounds similar to 6-(4-Chlorophenyl)-4-imino-3-phenyl-1,3,4,7-tetrahydropyrimido[5,4-d]pyrimidine-2,8-dione . These compounds have been shown to inhibit various cancer cell lines through different mechanisms:

  • Inhibition of Kinase Activity : Compounds in this class have been evaluated for their ability to inhibit key kinases involved in cancer progression. For instance, some derivatives exhibit potent inhibitory activity against the phosphoinositide 3-kinase (PI3K) pathway, which is crucial for cell survival and proliferation in tumors .
  • Targeting EPH Receptors : Certain derivatives have been reported to target the ephrin receptor family, which is overexpressed in various cancers. This interaction can lead to reduced tumor growth and metastasis .

Anti-Microbial and Anti-Inflammatory Effects

In addition to anti-cancer properties, this compound class has demonstrated significant anti-microbial and anti-inflammatory activities:

  • Anti-Microbial Activity : Some derivatives have shown effectiveness against bacterial strains and fungi, making them candidates for developing new antibiotics .
  • Anti-Inflammatory Properties : Research indicates that these compounds can modulate inflammatory pathways, potentially providing therapeutic benefits in diseases such as rheumatoid arthritis .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 6-(4-Chlorophenyl)-4-imino-3-phenyl-1,3,4,7-tetrahydropyrimido[5,4-d]pyrimidine-2,8-dione typically involves multi-step organic reactions that allow for the introduction of various substituents on the pyrimidine scaffold. Understanding the structure-activity relationship (SAR) is crucial for optimizing its biological activity:

SubstituentEffect on Activity
4-ChlorophenylIncreases potency against cancer cell lines
Phenyl GroupsEnhances lipophilicity and cellular uptake
Imino GroupCritical for biological interaction with target proteins

Study 1: Anti-Cancer Activity

A study published in Pharmaceuticals examined several derivatives of pyrimidine compounds similar to 6-(4-Chlorophenyl)-4-imino-3-phenyl-1,3,4,7-tetrahydropyrimido[5,4-d]pyrimidine-2,8-dione , demonstrating significant cytotoxicity against breast cancer cell lines. The study utilized MTT assays to quantify cell viability post-treatment and identified specific structural features that correlate with enhanced anti-cancer activity .

Study 2: Anti-Microbial Efficacy

Another investigation focused on the anti-microbial properties of this compound class against Gram-positive bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to existing antibiotics, suggesting a promising avenue for drug development .

Q & A

Q. Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight429.27 g/mol (analogous compound)
Purity (HPLC)≥98%
SolubilityDMSO >50 mg/mL; aqueous <0.1 mg/mL
StabilityStable under inert gas (N2/Ar)

Q. Table 2: Safety and Handling

Hazard CodePrecautionary MeasuresSource
H303+H313+H333Avoid inhalation/contact; use PPE
P264+P280+P305+P351+P338Wash skin/eyes; remove contaminated clothing

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.